molecular formula C18H14N2O5S B3703132 3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID

3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID

Cat. No.: B3703132
M. Wt: 370.4 g/mol
InChI Key: PKATVOJAZAXYKC-UHFFFAOYSA-N
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Description

3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents, providing a versatile approach to synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can facilitate the scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(1-BENZOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran ring with formamido and methoxy groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylcarbamothioylamino)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-24-14-7-6-11(17(22)23)8-12(14)19-18(26)20-16(21)15-9-10-4-2-3-5-13(10)25-15/h2-9H,1H3,(H,22,23)(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKATVOJAZAXYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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